1-(4-Propan-2-ylsulfanylbutoxy)naphthalene
Description
1-(4-Propan-2-ylsulfanylbutoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry. This compound features a naphthalene core with a 4-propan-2-ylsulfanylbutoxy substituent, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
1-(4-propan-2-ylsulfanylbutoxy)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22OS/c1-14(2)19-13-6-5-12-18-17-11-7-9-15-8-3-4-10-16(15)17/h3-4,7-11,14H,5-6,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQHTBYQKJMEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCOC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Propan-2-ylsulfanylbutoxy)naphthalene typically involves the reaction of naphthalene with a suitable alkylating agent. One common method is the bromination of naphthalene to form 1-bromonaphthalene, followed by a nucleophilic substitution reaction with 4-propan-2-ylsulfanylbutanol under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Propan-2-ylsulfanylbutoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The naphthalene core can be reduced to tetrahydronaphthalene using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, sulfuric acid, aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Propan-2-ylsulfanylbutoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Propan-2-ylsulfanylbutoxy)naphthalene involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The naphthalene core can interact with aromatic receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: Known for its biological activities and used in medicinal chemistry.
Aminonaphthalenesulfonic acids: Used as precursors to dyes and have similar aromatic structures.
Uniqueness
1-(4-Propan-2-ylsulfanylbutoxy)naphthalene is unique due to the presence of the 4-propan-2-ylsulfanylbutoxy substituent, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
